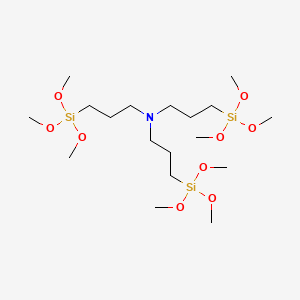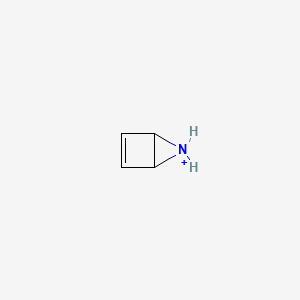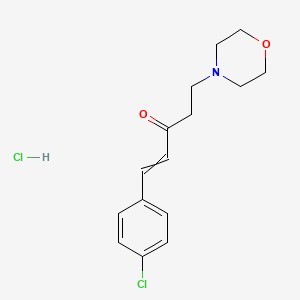
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a pentenone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves several steps:
-
Synthetic Routes and Reaction Conditions
- One common synthetic route involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable alkene under acidic conditions to form the desired product.
- Another method includes the condensation of 4-chlorobenzaldehyde with a morpholine derivative, followed by cyclization and subsequent purification steps.
-
Industrial Production Methods
- Industrial production typically involves large-scale batch reactions using optimized conditions to maximize yield and purity.
- The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.
-
Major Products
- Oxidation typically yields ketones or carboxylic acids.
- Reduction produces alcohols or amines.
- Substitution reactions result in halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride has diverse applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new chemical entities.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied for its interactions with various biological targets.
-
Medicine
- Explored as a potential therapeutic agent for treating neurological disorders.
- Evaluated for its efficacy in modulating specific biochemical pathways.
-
Industry
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound binds to certain receptors or enzymes, modulating their activity.
- It may interact with cellular membranes, affecting membrane-bound proteins.
-
Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
- It may alter the expression of genes involved in metabolic processes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride can be compared with other similar compounds:
-
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
1-(4-Chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Studied for its anticonvulsant activity.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Investigated for its antimicrobial properties.
-
Uniqueness
- The presence of the morpholine ring and pentenone moiety distinguishes it from other chlorophenyl derivatives.
- Its unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications.
Properties
CAS No. |
81559-93-5 |
|---|---|
Molecular Formula |
C15H19Cl2NO2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C15H18ClNO2.ClH/c16-14-4-1-13(2-5-14)3-6-15(18)7-8-17-9-11-19-12-10-17;/h1-6H,7-12H2;1H |
InChI Key |
UOLUPTJTISFQAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)C=CC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


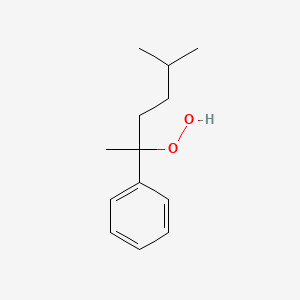
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
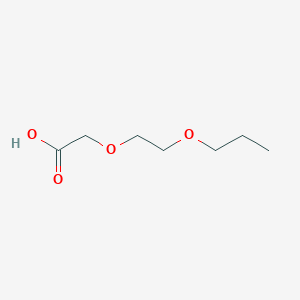
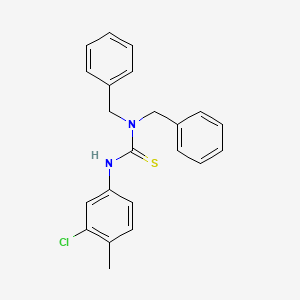
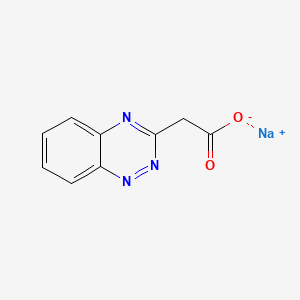
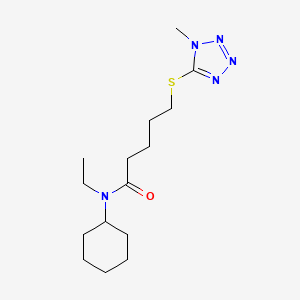
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
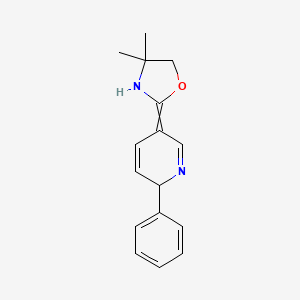
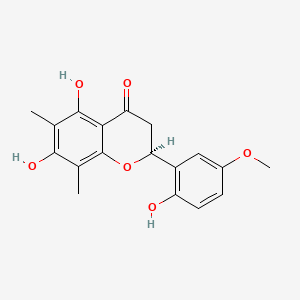
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
